molecular formula C5H5ClN2 B130241 2-Chloro-6-methylpyrazine CAS No. 38557-71-0

2-Chloro-6-methylpyrazine

Cat. No. B130241
CAS RN: 38557-71-0
M. Wt: 128.56 g/mol
InChI Key: CKUVSPQGYLELRG-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a molecular structure that includes nitrogen atoms at positions 1 and 4 in the ring. The chloro and methyl substituents at positions 2 and 6, respectively, influence the compound's chemical and physical properties, as well as its reactivity and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, 2-methylpyrazine has been synthesized by a catalytic reaction involving ethylene diamine and propylene glycol at high temperatures, using alumina-supported copper catalysts with a chromium promoter to enhance selectivity and conversion rates . Although this method does not directly synthesize 2-Chloro-6-methylpyrazine, it provides insight into the synthesis of methylated pyrazines, which could be further functionalized to introduce a chloro substituent.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, including those with chloro and methyl substituents, has been studied using various spectroscopic techniques. For example, vibrational spectroscopy has been used to analyze the structure of 2-chloro-6-methylpyridine, a compound similar to 2-chloro-6-methylpyrazine, providing information on the conformation and electronic structure . Quantum chemical calculations can offer insights into the conformational preferences and electronic properties of these molecules.

Chemical Reactions Analysis

Pyrazine derivatives undergo a range of chemical reactions, depending on their substituents. For example, reactions of dichloro-dicyanopyrazine with amines can lead to mono- or bis-substituted products, demonstrating the reactivity of the pyrazine ring towards nucleophilic substitution . The reactivity of chloromethyl-bipyrazines has been explored, revealing potential for the synthesis of unsymmetrical ligands and supermolecules . These studies suggest that 2-Chloro-6-methylpyrazine could also participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect properties such as fluorescence, as seen in the case of 2,5-diamino-3,6-dicyanopyrazine dyes, where modifications to the amino and cyano groups alter the absorption and fluorescent properties . Similarly, the introduction of a chloro substituent in 2-Chloro-6-methylpyrazine is likely to influence its electronic properties and reactivity.

Scientific Research Applications

Synthesis and Functionalization

  • Functionalized Pyrazines Synthesis : The reaction involving 6-chloro-1-methylpyrazin-2(1 H)-one with Grignard reactants creates a variety of 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones, representing a notable example of tele-nucleophilic substitution of hydrogen in synthesis (Mampuys et al., 2019).
  • Synthesis of 2-Methylpyrazine : A method for synthesizing 2-methylpyrazine involves a catalytic reaction of ethylene diamine and propylene glycol, with improved dehydrogenation by chromium promoter addition (Jing et al., 2008).

Chemical Reactions and Properties

  • Polarography in Acidic Conditions : 2-Hydroxy-3-phenyl-6-methylpyrazine, identified from the acidic degradation of cephalexin, exhibits specific electrochemical properties in 5M hydrochloric acid, useful for determining cephalexin in plasma (Núñez-Vergara et al., 1982).
  • Crystal Structural Analysis : The crystal and molecular structures of methyl-substituted pyrazines were investigated, contributing to understanding of their structural and bonding properties (Rok et al., 2018).

Environmental and Agricultural Implications

  • Herbicide Residue Analysis : Studies on atrazine, a herbicide structurally similar to 2-Chloro-6-methylpyrazine, reveal insights into environmental residues and their ecological impact (Kolpin, 1997; Solomon et al., 1996).

Safety And Hazards

2-Chloro-6-methylpyrazine is considered hazardous. It causes serious eye irritation and skin irritation . It may be harmful if inhaled . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Chloro-6-methylpyrazine are not mentioned in the available resources, research developments in related compounds such as pyrimidines suggest potential directions. These include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloro-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVSPQGYLELRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428246
Record name 2-Chloro-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylpyrazine

CAS RN

38557-71-0
Record name 2-Chloro-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
WB Lutz, S Lazarus, S Klutchko… - The Journal of Organic …, 1964 - ACS Publications
… is shown to be a mixture of 2-ch)oro-3-methylpyrazine and 2-chloro-6-methylpyrazine. … 2-Chloro-6-methylpyrazine.—A mixture of 1.1 g. of 2-hydroxy6-methylpyrazine, 4 ml. …
Number of citations: 17 pubs.acs.org
WB Lutz, S Lazarus, S Klutchko… - The Journal of Organic …, 1964 - ACS Publications
… This shows that the N-oxide obtained from commercial 2-chloro-3-methylpyrazine has structure Ila and is not derived from 2-chloro-6-methylpyrazine known to be present in significant …
Number of citations: 16 pubs.acs.org
JS Dickschat, H Reichenbach, I Wagner‐Döbler… - 2005 - Wiley Online Library
The volatiles released by two strains of the myxobacterium Chondromyces crocatus and seven strains of marine Alphaproteobacteria from the North Sea were collected using the CLSA …
B Klein, NE Hetman, ME O'Donnell - The Journal of Organic …, 1963 - ACS Publications
… and a monochloromethylpyrazine N-oxide which is isomeric with the N-oxide produced by direct oxidation of 2-chloro-3-methylpyrazine or 2-chloro-6-methylpyrazine. The mechanisms …
Number of citations: 49 pubs.acs.org
JHM Hill, JG Krause - The Journal of Organic Chemistry, 1964 - ACS Publications
… This shows that the N-oxide obtained from commercial 2-chloro-3-methylpyrazine has structure Ila and is not derived from 2-chloro-6-methylpyrazine known to be present in significant …
Number of citations: 15 pubs.acs.org
AF Bramwell, RD Wells - Tetrahedron, 1972 - Elsevier
… 35 Although other routes to 2-chloro6-methylpyrazine (IX) are known,36 they give rise to either a mixture of isomers or are not unequivocal, and therefore necessitated the use of the …
Number of citations: 17 www.sciencedirect.com
S Pickard, I Becker, KH Merz… - Journal of agricultural and …, 2013 - ACS Publications
… The resulting Grignard reagent was added dropwise to a stirred solution of 2-chloro-6-methylpyrazine (1.54 g, 11.9 mmol) and iron(III) acetylacetonate (213 mg, 0.6 mmol) in diethyl …
Number of citations: 37 pubs.acs.org
M Zviely, A Kern, I Gozlan, R Frim - … -ROYAL SOCIETY OF …, 1997 - books.google.com
… by Lutz e_t_al, 3 they claimed that the product of the direct chlorination of 2-methylpyrazine was shown to be a mixture of 2-chloro-3-methylpyrazine and 2-chloro-6-methylpyrazine. This …
Number of citations: 1 books.google.com
GLK Hunter, WB Brogden Jr - The Journal of Organic Chemistry, 1963 - ACS Publications
… and a monochloromethylpyrazine N-oxide which is isomeric with the N-oxide produced by direct oxidation of 2-chloro-3-methylpyrazine or 2-chloro-6-methylpyrazine. The mechanisms …
Number of citations: 40 pubs.acs.org
JPS Kervenski - 1966 - search.proquest.com
… in carbon tetrachloride in accordance with the method of Hirschberg and Spoerri (12) gave 2-chlor 0-3 "-methylpyrazine together with a small amount of 2-chloro-6-methylpyrazine, …
Number of citations: 0 search.proquest.com

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